molecular formula C17H18N4O2S2 B269996 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Cat. No. B269996
M. Wt: 374.5 g/mol
InChI Key: XSYMQKUJWWVMBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, also known as DMPTA, is a novel compound that has been extensively studied in recent years due to its potential applications in scientific research. DMPTA is a synthetic compound that has been synthesized using various chemical methods, and its mechanism of action and biochemical effects have been investigated in detail.

Mechanism of Action

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide exerts its inhibitory activity against enzymes by binding to their active sites and forming stable complexes. This binding leads to the inhibition of the enzymatic activity, which can be reversed by the addition of competitive inhibitors or by altering the reaction conditions. The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been investigated using various techniques such as X-ray crystallography and molecular modeling.
Biochemical and Physiological Effects:
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to exhibit various biochemical and physiological effects, including the inhibition of acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes such as neurotransmission, metabolism, and acid-base balance. The inhibition of these enzymes can lead to the development of novel therapeutic agents for the treatment of various diseases such as Alzheimer's disease, glaucoma, and cancer.

Advantages and Limitations for Lab Experiments

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several advantages and limitations for use in lab experiments. The advantages include its potent inhibitory activity against various enzymes, its synthetic accessibility, and its stable complex formation with enzymes. The limitations include its potential toxicity, its limited solubility in water, and its potential interference with other biochemical assays.

Future Directions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has several potential future directions for scientific research. These include the development of novel therapeutic agents for the treatment of various diseases, the investigation of its potential toxicity, the optimization of its synthetic methods, and the investigation of its potential interference with other biochemical assays. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has the potential to be a valuable tool for scientific research and the development of novel therapeutic agents.

Synthesis Methods

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide can be synthesized using various chemical methods, including the reaction of 4-methyl-2-thiazolylamine with 2-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. This reaction results in the formation of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide, which can be purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been extensively used in scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide has been shown to exhibit potent inhibitory activity against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. These enzymes are involved in various physiological processes, and their inhibition can lead to the development of novel therapeutic agents for the treatment of various diseases.

properties

Product Name

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

Molecular Formula

C17H18N4O2S2

Molecular Weight

374.5 g/mol

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H18N4O2S2/c1-11-9-24-17(18-11)25-10-14(22)19-15-12(2)20(3)21(16(15)23)13-7-5-4-6-8-13/h4-9H,10H2,1-3H3,(H,19,22)

InChI Key

XSYMQKUJWWVMBQ-UHFFFAOYSA-N

SMILES

CC1=CSC(=N1)SCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Canonical SMILES

CC1=CSC(=N1)SCC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C

Origin of Product

United States

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